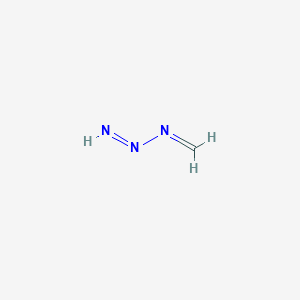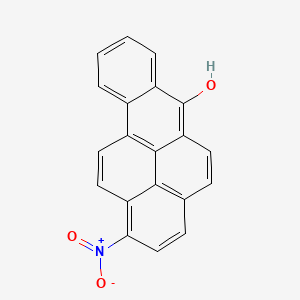![molecular formula C12H33FGeSi3 B14359263 {[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) CAS No. 96548-31-1](/img/structure/B14359263.png)
{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) is a unique organogermanium compound that features a germanium atom bonded to a fluoro group, two methyl groups, and three trimethylsilyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) typically involves the reaction of a germanium precursor with trimethylsilyl reagents under controlled conditions. One common method includes the use of fluoro(dimethyl)germane as a starting material, which is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of germanium hydrides.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
科学研究应用
{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activity and its use in developing new pharmaceuticals.
Medicine: The compound’s unique structure may offer therapeutic benefits, although this area is still under investigation.
Industry: It is used in the production of advanced materials, including semiconductors and specialized coatings.
作用机制
The mechanism by which {[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) exerts its effects is primarily through its ability to interact with various molecular targets. The fluoro and trimethylsilyl groups can participate in a range of chemical reactions, influencing the compound’s reactivity and stability. The germanium atom can form bonds with other elements, facilitating the formation of complex structures.
相似化合物的比较
Similar Compounds
Trimethylgermane: Similar in structure but lacks the fluoro and trimethylsilyl groups.
Dimethylgermane: Contains two methyl groups but does not have the fluoro or trimethylsilyl groups.
Fluorotrimethylsilane: Contains the fluoro and trimethylsilyl groups but lacks the germanium atom.
Uniqueness
{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) is unique due to the combination of fluoro, dimethyl, and trimethylsilyl groups bonded to a germanium atom. This unique structure imparts distinct chemical properties, making it valuable for specific applications in materials science and organic synthesis.
属性
CAS 编号 |
96548-31-1 |
|---|---|
分子式 |
C12H33FGeSi3 |
分子量 |
353.27 g/mol |
IUPAC 名称 |
[[fluoro(dimethyl)germyl]-bis(trimethylsilyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C12H33FGeSi3/c1-14(2,13)12(15(3,4)5,16(6,7)8)17(9,10)11/h1-11H3 |
InChI 键 |
ASZDXJBYGGYZGP-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Ge](C)(C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole](/img/structure/B14359180.png)
![1-(4-Chlorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B14359186.png)










![4-(Octyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14359284.png)
![Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]-](/img/structure/B14359286.png)
